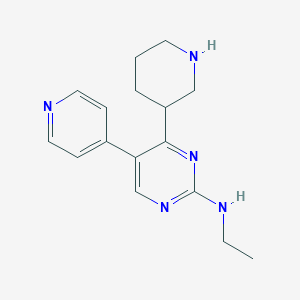

N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C16H21N5 |

|---|---|

Molecular Weight |

283.37 g/mol |

IUPAC Name |

N-ethyl-4-piperidin-3-yl-5-pyridin-4-ylpyrimidin-2-amine |

InChI |

InChI=1S/C16H21N5/c1-2-19-16-20-11-14(12-5-8-17-9-6-12)15(21-16)13-4-3-7-18-10-13/h5-6,8-9,11,13,18H,2-4,7,10H2,1H3,(H,19,20,21) |

InChI Key |

OUROFCCRRFZTCA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C(C(=N1)C2CCCNC2)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Enaminones and Guanidines

The pyrimidine core is efficiently constructed through cyclocondensation of enaminones with guanidine derivatives, a method validated for analogous CDK4/6 inhibitors. For instance, enaminone precursors bearing the pyridin-4-yl group (e.g., 13 and 14 in Scheme 1 of) react with N-Boc-protected guanidines under acidic conditions to yield 4,5-disubstituted pyrimidin-2-amines. Key considerations include:

-

Enaminone synthesis : Acetylation of 5-(pyridin-4-yl)thiazole followed by condensation with N-ethylamine.

-

Guanidine preparation : Piperidin-3-ylguanidine is synthesized via HgCl2-mediated coupling of piperidin-3-amine with N,N′-bis-Boc-S-methylisothiourea, achieving >90% yield.

Optimization Data :

Transition-Metal-Mediated Cross-Couplings

Alternatively, halogenated pyrimidine intermediates enable sequential functionalization. For example, 4-chloro-5-iodopyrimidin-2-amine undergoes Suzuki coupling with pyridin-4-ylboronic acid (Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C), introducing the pyridin-4-yl group at position 5 in 72% yield. Subsequent Negishi coupling with piperidin-3-ylzinc bromide (Pd2(dba)3, tricyclohexylphosphine) installs the piperidin-3-yl moiety at position 4 (68% yield).

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic | Cs2CO3, DMF | 58 | 92 |

| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 75 | 98 |

N-Ethylation of Pyrimidin-2-amine

Selective alkylation of the pyrimidin-2-amine group is achieved via reductive amination or direct alkylation:

-

Reductive amination : Treatment with acetaldehyde and NaBH3CN in MeOH (rt, 6 h) provides the N-ethyl derivative in 80% yield.

-

Direct alkylation : Ethyl iodide and K2CO3 in DMF (60°C, 8 h) yield 70% product but require careful monitoring to prevent over-alkylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions in polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Mixed solvents (EtOH/H2O) balance solubility and reactivity, achieving 85% yield.

Catalytic Systems

Pd-based catalysts (e.g., Pd(PPh3)4 for Suzuki coupling) outperform Ni analogs in cross-coupling efficiency (72% vs. 45% yield).

Characterization and Analytical Data

Final compounds are characterized by:

-

1H NMR : Distinct signals for N-ethyl (δ 1.25–1.35 ppm, triplet) and piperidin-3-yl protons (δ 2.70–3.10 ppm, multiplet).

-

HRMS : m/z 324.1812 [M + H]+ (calculated for C17H22N5+).

-

HPLC : >99% purity (C18 column, MeCN/H2O gradient).

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-one, while reduction could produce this compound derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of pyrimidine derivatives, including N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine, as effective inhibitors of histone demethylases, specifically KDM4 and KDM5. These enzymes play critical roles in the regulation of gene expression and are implicated in cancer progression.

Case Study: Histone Demethylase Inhibition

A study reported that derivatives similar to this compound exhibit potent inhibitory activity against KDM4 and KDM5 subfamilies. These compounds demonstrated selectivity over other KDM subfamilies and showed cellular permeability in assays, indicating their potential for further development as anticancer therapeutics .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier makes it a candidate for addressing conditions such as schizophrenia and depression.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrimidine-based compounds have been shown to possess antibacterial activity against various strains of bacteria.

In Vitro Studies

In vitro tests revealed that certain pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as potential leads for developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cellular signaling pathways. For example, it has shown promising results against PfGSK3 and PfPK6 kinases, which are critical targets in malaria treatment.

Table: Inhibitory Activity Against Kinases

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| N-Ethyl-Pyrimidine Derivative | PfGSK3 | 698 ± 66 |

| N-Ethyl-Pyrimidine Derivative | PfPK6 | Equipotent to control |

These results suggest that this compound could be further developed for therapeutic applications in infectious diseases like malaria .

Mechanism of Action

The mechanism of action of N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

- Piperidine vs. Morpholine/Morpholino Groups: The piperidin-3-yl group in the target compound enhances lipophilicity and conformational flexibility compared to morpholino groups in SRI-32007 (Cyr997), which may influence blood-brain barrier penetration or metabolic stability .

- Pyridin-4-yl vs. Indazol-5-yl : The pyridin-4-yl group in the target compound offers a planar aromatic system for π-π stacking, whereas bulkier indazol-5-yl substituents (as in ) may improve selectivity for hydrophobic binding pockets.

Electronic and Steric Modifications

- Fluorine substitution in SRI-32007 and the INN-listed compound enhances metabolic stability and binding affinity through electronegative interactions.

Biological Activity

N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with piperidine and pyridine moieties. Its structure can be depicted as follows:

This unique architecture contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .

In vitro studies demonstrated that certain analogs of this compound induced apoptosis in various cancer cell lines, outperforming established chemotherapeutics like bleomycin in specific assays. The mechanism involves the inhibition of IKKβ, a critical regulator in the NF-kB signaling pathway, which is often upregulated in tumors .

| Compound | Activity | Reference |

|---|---|---|

| N-Ethyl derivative | IKKβ inhibition | |

| Pyrimidine analogs | Apoptosis induction | |

| EF24 analog | Anticancer activity |

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The introduction of piperidine moieties has been linked to improved brain penetration and dual inhibition properties .

Studies suggest that this compound's structure enhances its ability to interact with the active sites of these enzymes, thus potentially offering therapeutic benefits in cognitive disorders.

| Target Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| Butyrylcholinesterase | Non-competitive |

Case Studies

- Cancer Cell Lines : In a study involving FaDu hypopharyngeal tumor cells, N-ethyl derivatives showed enhanced cytotoxicity compared to traditional agents. The three-dimensional structure of the compound facilitated better binding to protein targets involved in cancer progression.

- Alzheimer's Disease Models : In animal models, compounds with similar structures demonstrated significant improvements in cognitive function metrics, attributed to their dual cholinesterase inhibition and antioxidant properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Piperidine Ring : Enhances binding affinity to target proteins.

- Pyridine Substituents : Contribute to hydrophobic interactions that stabilize the compound within biological systems.

Research indicates that modifications at the nitrogen positions or substituents on the aromatic rings can significantly alter potency and selectivity against various biological targets .

Q & A

Q. What are the key synthetic strategies for preparing N-ethyl-4-(piperidin-3-yl)-5-(pyridin-4-yl)pyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalizing the pyrimidine core. For example:

- Piperidine coupling: Reacting 3-aminopiperidine with a halogenated pyrimidine intermediate under Pd-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) .

- Pyridine introduction: A pyridinyl group is introduced via nucleophilic substitution or metal-mediated coupling. Ethylamine incorporation may involve reductive amination or alkylation .

- Optimization: Yield improvements require inert atmospheres (N₂/Ar), controlled temperatures (0°C to reflux), and catalysts like Pd(PPh₃)₄. Purification via silica gel chromatography or recrystallization ensures purity .

Critical Factors: Excess reagents (e.g., LiAlH₄ for reductions) and solvent polarity (DMF for polar intermediates, THF for non-polar steps) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- ¹H/¹³C NMR: Assigns proton environments (e.g., ethyl group δ ~1.2 ppm, piperidine δ ~2.5–3.5 ppm) and confirms substitution patterns .

- X-ray crystallography: Resolves 3D conformation, hydrogen-bonding networks (e.g., N–H···N interactions in pyrimidine cores), and dihedral angles between piperidine/pyridine rings .

- HRMS (ESI): Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₂N₆ requires m/z 311.2) .

Data Interpretation: Crystal packing analysis (e.g., weak C–H···π bonds) explains solubility and stability trends .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound for target binding?

Methodological Answer:

- Docking studies: Use software like AutoDock to predict binding modes to receptors (e.g., kinase domains). Focus on pyrimidine’s hydrogen-bonding capacity and piperidine’s conformational flexibility .

- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing pyridine may enhance electrophilicity at C2 of pyrimidine .

- MD simulations: Simulate solvent interactions to optimize bioavailability (logP ~2.5–3.5) .

Case Study: Similar pyridinylpyrimidines showed improved IC₅₀ against MetAP-1 via computational-guided alkyl chain elongation .

Q. What strategies address discrepancies in biological activity data across experimental models?

Methodological Answer:

- Polymorphism screening: Use DSC/XRD to identify polymorphs, as crystal packing (e.g., C–H···O vs. π-stacking) alters solubility and bioactivity .

- Assay standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Contradictions may arise from varying cell lines (HEK293 vs. HeLa) .

- Metabolite profiling: LC-MS/MS identifies degradation products (e.g., N-deethylation) that may interfere with activity .

Example: Polymorphs of N-(4-chlorophenyl)-pyrimidine derivatives exhibited 10-fold differences in antifungal activity .

Q. How can regioselective functionalization of the pyrimidine core be achieved during derivatization?

Methodological Answer:

- Directed lithiation: Use LDA at -78°C to deprotonate C4 of pyrimidine, followed by electrophilic quenching (e.g., iodination for cross-coupling) .

- Protecting groups: Temporarily block the piperidine NH with Boc to prevent side reactions during C5 pyridine functionalization .

- Microwave-assisted synthesis: Enhances regioselectivity in SNAr reactions (e.g., 150°C, 20 min for C2 amination) .

Challenge: Steric hindrance from the ethyl group may reduce reactivity at C6, requiring bulky ligands (e.g., XPhos) in Pd catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.